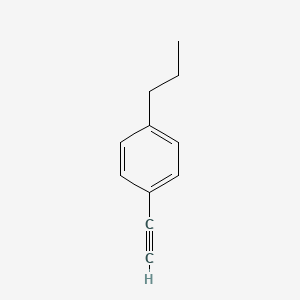

1-Ethynyl-4-propylbenzene

Vue d'ensemble

Description

1-Ethynyl-4-propylbenzene is a derivative of ethynylbenzene, a compound characterized by the presence of an ethynyl group (—C≡CH) attached to a benzene ring. While the provided papers do not directly discuss 1-Ethynyl-4-propylbenzene, they do provide insights into the behavior of similar ethynyl-substituted benzene compounds, which can be used to infer properties and reactivity patterns for 1-Ethynyl-4-propylbenzene.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives often involves the coupling of acetylene groups to a benzene ring. For example, the synthesis of organoplatinum dendrimers with 1,3,5-triethynylbenzene building blocks is achieved through σ-acetylide synthetic methodologies . Similarly, the synthesis of poly(1,4-diethynyl-2,5-dibutoxybenzene) is performed by oxidative coupling polymerization . These methods could potentially be adapted for the synthesis of 1-Ethynyl-4-propylbenzene.

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives is influenced by the substituents on the benzene ring. For instance, the crystal structure of a first-generation dendrimer with terminal acetylene groups shows out-of-plane twisting of the 1,3,5-triethynylbenzene groups . The presence of an ethynyl group can also affect the conformation around single bonds in the polymer backbone . These structural insights are relevant for understanding the conformational preferences of 1-Ethynyl-4-propylbenzene.

Chemical Reactions Analysis

Ethynylbenzene derivatives participate in various chemical reactions. For example, 1-ethynyl-2-allenylbenzenes can undergo cyclocarbonylation to form 1H-cyclopenta[a]inden-2-ones . Additionally, 2-bromo-1-ethynylbenzenes can be converted into dibenzopentalenes using nickel(0) complexes . These reactions demonstrate the reactivity of the ethynyl group in cyclization and coupling reactions, which could be relevant for 1-Ethynyl-4-propylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure. For example, the photophysics of 1,4-diethynylbenzenes are affected by aggregation and planarization, as observed in the photophysical behavior of 1,4-diethynyl-2-fluorobenzene in solution and crystals . The electrical properties of polymers containing diacetylene groups, such as poly(1,4-diethynyl-2,5-dibutoxybenzene), are characterized by low conductivity but high photoconductivity . These properties could be extrapolated to predict the behavior of 1-Ethynyl-4-propylbenzene in various states.

Applications De Recherche Scientifique

Oxidation Studies

The oxidation of n-propylbenzene, a compound structurally similar to 1-ethynyl-4-propylbenzene, has been extensively studied. These studies focus on understanding the chemical kinetics and reaction mechanisms involved in the oxidation process, particularly at high temperatures. This research provides insights into the thermal decomposition and recombination reactions of related compounds, which are relevant for applications in fuel and chemical industries (Dagaut et al., 2002).

Cyclocarbonylation Reactions

Cyclocarbonylation of ethynyl- and allenylbenzene derivatives, including 1-ethynyl-4-propylbenzene, using molybdenum carbonyl reagents, is an area of interest. This process leads to the formation of cyclopenta[a]inden-2-ones, which have potential applications in organic synthesis and pharmaceuticals (Datta & Liu, 2005).

Electro-Optical and Electrochemical Properties

The study of poly(1-ethynyl-4-phenoxybenzene), a derivative of 1-ethynyl-4-propylbenzene, shows significant electro-optical and electrochemical properties. This research contributes to the understanding of materials useful in electronics and photonics industries (Gal et al., 2017).

Catalytic Applications

Research on terminal alkynes, including 1-ethynyl-4-propylbenzene, shows their potential use as catalysts in various chemical reactions like acetalization and esterification. These findings are valuable for developing new catalytic processes in chemical manufacturing (Sekerová et al., 2019).

Crystal Engineering and Supramolecular Chemistry

The crystal engineering of para-substituted ethynylbenzene derivatives, including 1-ethynyl-4-propylbenzene, utilizes C–H⋯O hydrogen bonds. This research is significant for the development of new materials with specific structural and functional properties, relevant in the field of materials science and nanotechnology (Dai et al., 2004).

Safety and Hazards

1-Ethynyl-4-propylbenzene is a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-ethynyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFFOABHOIMLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379405 | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-propylbenzene | |

CAS RN |

62452-73-7 | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

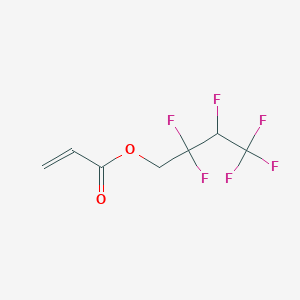

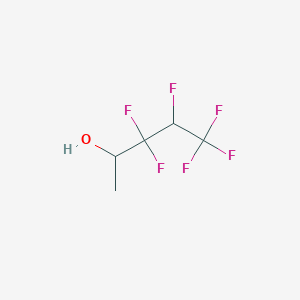

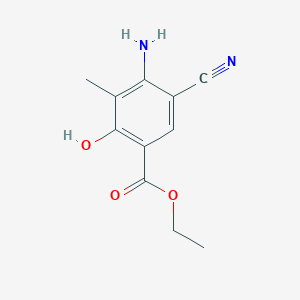

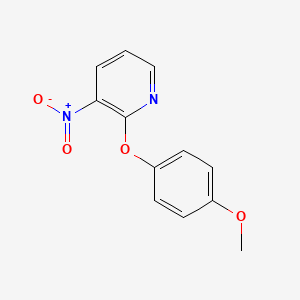

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)

![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)